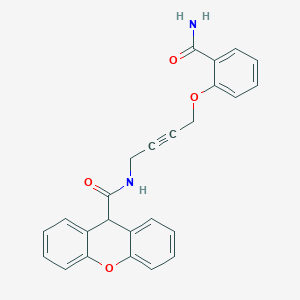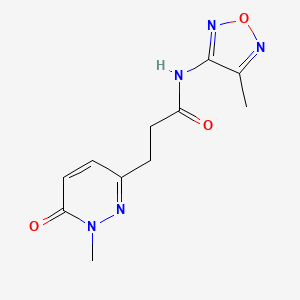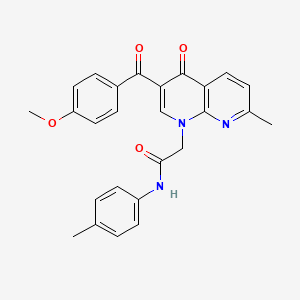![molecular formula C18H22N4O5 B2488164 N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361878-34-2](/img/structure/B2488164.png)
N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide, commonly known as EPPA, is a chemical compound that has recently gained attention in scientific research. EPPA is a derivative of piperazine, a heterocyclic organic compound, and has been found to have potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of EPPA is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. EPPA has also been found to affect the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects:
EPPA has been found to have various biochemical and physiological effects. In cancer cells, EPPA has been found to inhibit the activity of enzymes involved in cell growth and proliferation. In insects, EPPA has been found to affect the activity of ion channels in the nervous system, leading to paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it safe for use in lab experiments. However, EPPA has limitations in terms of its solubility in water, which can affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of EPPA. In medicine, EPPA can be further studied for its anti-cancer properties and its potential use in combination therapies. In agriculture, EPPA can be further studied for its insecticidal properties and its potential use as a biopesticide. In material science, EPPA can be further studied for its potential use as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, EPPA is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of EPPA can lead to the discovery of new therapeutic agents, pesticides, and materials with unique properties.
Métodos De Síntesis
EPPA can be synthesized through a multi-step process that involves the reaction of piperazine with various reagents. The first step involves the reaction of piperazine with ethyl acrylate to form N-ethyl-N-(2-oxoethyl)piperazine. This compound is then reacted with 4-(2-nitrobenzoyl)chloride to form N-ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]piperazine. Finally, this compound is reacted with acetic anhydride to form EPPA.
Aplicaciones Científicas De Investigación
EPPA has potential applications in various fields of scientific research. In medicine, EPPA has been found to have anti-cancer properties and has been used in the development of cancer therapeutics. In agriculture, EPPA has been found to have insecticidal properties and has been used as a pesticide. In material science, EPPA has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
N-ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-3-16(23)19(4-2)13-17(24)20-9-11-21(12-10-20)18(25)14-7-5-6-8-15(14)22(26)27/h3,5-8H,1,4,9-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODPYMVBBFEEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)


![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)

![2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488092.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![N-(sec-butyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2488094.png)





![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)